molecular formula C9H12O2 B1315908 (3-Methoxy-2-methylphenyl)methanol CAS No. 33797-34-1

(3-Methoxy-2-methylphenyl)methanol

Cat. No.: B1315908
CAS No.: 33797-34-1
M. Wt: 152.19 g/mol
InChI Key: CRKISCPFEDTNCG-UHFFFAOYSA-N
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Description

. It is a white solid or liquid at room temperature and is commonly used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methoxy-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction typically proceeds under mild conditions and yields the desired alcohol product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: 3-methoxy-2-methylbenzaldehyde

    Reduction: 3-methoxy-2-methylbenzene

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

    (3-Methoxyphenyl)methanol: Similar structure but lacks the methyl group at the 2-position.

    (2-Methylphenyl)methanol: Similar structure but lacks the methoxy group at the 3-position.

    (3-Methoxy-4-methylphenyl)methanol: Similar structure but has an additional methyl group at the 4-position.

Uniqueness: (3-Methoxy-2-methylphenyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its solubility, stability, and overall effectiveness in various applications .

Properties

IUPAC Name

(3-methoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKISCPFEDTNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574767
Record name (3-Methoxy-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33797-34-1
Record name (3-Methoxy-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-2-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

To a stirred mixture of LiBH4 (2.62 g; 120 mmol) in tetrahydrofuran (60 mL) was slowly added, via syringe, chlorotrimethylsilane (30.1 mL; 241 mmol). After stirring for 10 minutes, 3-methoxy-2-methylbenzoic acid (10.0 g, 60 mmol) was added in small portions. The mixture was stirred at ambient temperature for 18 hours. The mixture was cooled in an ice bath and methanol was slowly added until bubbling ceased and the solution turned clear. The reaction solution was evaporated to dryness. The residue was dispersed in dichloromethane and water. The phases were separated. The aqueous phase was basified with NaOH solution to pH 9-10 extracted with dichloromethane. The extracts were combined, dried over MgSO4, and evaporated to give (3-methoxy-2-methylphenyl)methanol 25, 9.10 g, 99% yield.
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 4.5 g (0.118 mol) of lithium aluminum hydride in 100 mL of THF was treated dropwise with a solution of 14.22 g (78.9 mmol) of methyl 3-methoxy-2-methylbenzoate in 120 mL of THF. The mixture was heated at reflux for 2.5 hours, then cautiously decomposed with 1N H2SO4. The mixture was extracted with EtOAc, and the EtOAc washed with dilute HCl, H2O, saturated NaHCO3, and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 11.5 g (95.8% yield) of the product as a tan solid, mp 63-64° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 153 (M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.8%

Synthesis routes and methods III

Procedure details

A suspension of 4.5 g (0.118 mol) of lithium aluminum hydride in 100 mL of THF was treated dropwise with a solution of 14.22 g (78.9 mmol) of methyl 3-methoxy-2-methylbenzoate in 120 mL of THF. The mixture was heated at reflux for 2.5 hours, then cautiously decomposed with 1NH2SO4. The mixture was extracted with EtOAc, and the EtOAc washed with dilute HCl, H2O, saturated NaHCO3, and saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 11.5 g (95.8% yield) of the product as a tan solid, mp 63-64° C. The structure was confirmed by NMR and mass spectroscopy MS n/z 153 (M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
95.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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